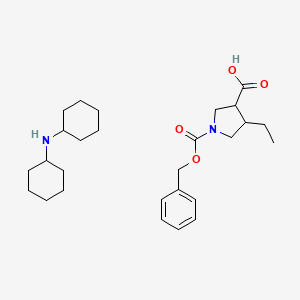![molecular formula C9H2F7N B12097421 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile CAS No. 58432-61-4](/img/structure/B12097421.png)
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile: is an organofluorine compound with the chemical formula C9H6F3N. It is also known by other names such as α,α,α,2,3,5,6-heptafluoro-p-cresol and perfluoro-p-cresol . This colorless liquid exhibits hygroscopic properties and has a faintly phenolic odor. Let’s explore its preparation methods, chemical reactions, applications, and more.
Preparation Methods
Synthetic Routes: The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile involves starting with octafluorotoluene as the initial reagent . Specific synthetic routes and reaction conditions may vary, but this compound can be prepared through fluorination reactions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions involving the trifluoromethyl group are relevant.
Fluorinating Agents: These are essential for introducing fluorine atoms.
Cyanide Sources: Used for nitrile formation.
Base-Catalyzed Reactions: Employed for various transformations.
Major Products: The primary product of reactions involving 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile is the corresponding nitrile, 2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)acetonitrile .
Scientific Research Applications
Chemistry:
Fluorinated Building Block: Used in the synthesis of other fluorinated compounds.
Hydrophobicity Studies: Investigated due to its hygroscopic nature.
Fluorine-Containing Pharmaceuticals:
Biological Imaging: Fluorinated compounds play a role in imaging techniques.
Materials Science: Used in the design of specialty materials.
Electronics: Fluorinated compounds find applications in electronic devices.
Mechanism of Action
The specific molecular targets and pathways through which 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile exerts its effects remain an area of ongoing research. Its unique fluorinated structure likely contributes to its properties.
Comparison with Similar Compounds
While 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile is distinct, it shares similarities with other fluorinated compounds. Further comparative studies can reveal its uniqueness.
Properties
CAS No. |
58432-61-4 |
|---|---|
Molecular Formula |
C9H2F7N |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H2F7N/c10-5-3(1-2-17)6(11)8(13)4(7(5)12)9(14,15)16/h1H2 |
InChI Key |
YMMPLJAAWKZWBD-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)

![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)




![4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B12097434.png)
